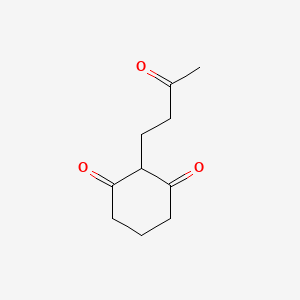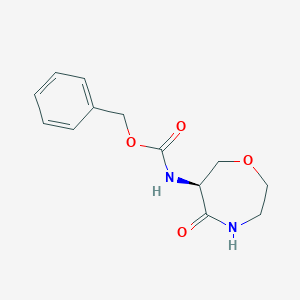
Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . It is used as a protected form of ammonia in the synthesis of primary amines .
Synthesis Analysis
Benzyl carbamate is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . Carbamate synthesis can be achieved by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .Molecular Structure Analysis
The molecular formula of Benzyl carbamate is C8H9NO2 . Its average mass is 151.163 Da and its mono-isotopic mass is 151.063324 Da . The structure of Benzyl carbamate can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzyl carbamate is used in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . Carbamate synthesis can be achieved by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular formula of C8H9NO2 and an average mass of 151.163 Da .Applications De Recherche Scientifique
Conception et chimie médicinale
Le groupe carbamate, qui est un motif structurel clé dans le Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate, joue un rôle important dans la découverte de médicaments modernes et la chimie médicinale . Les carbamates organiques sont des éléments structurels de nombreux agents thérapeutiques approuvés . Ils sont spécifiquement conçus pour créer des interactions médicament-cible par le biais de leur fragment carbamate .
Substitut de liaison peptidique
Les carbamates sont largement utilisés comme substituts de liaison peptidique en chimie médicinale . Ceci est principalement dû à leur stabilité chimique et à leur capacité à pénétrer les membranes cellulaires .
Modulation des propriétés biologiques
Une autre caractéristique unique des carbamates est leur capacité à moduler les interactions inter- et intramoléculaires avec les enzymes ou les récepteurs cibles . La fonctionnalité carbamate impose un certain degré de restriction conformationnelle en raison de la délocalisation des électrons non liés sur l'azote dans le fragment carboxyle .
Conception de prodrogues
Les carbamates ont été manipulés pour être utilisés dans la conception de prodrogues comme moyen d'obtenir une stabilité hydrolytique de premier passage et systémique .
Produits chimiques agricoles
Les dérivés des carbamates sont largement représentés dans les produits chimiques agricoles, tels que les pesticides, les fongicides et les herbicides .
Industrie chimique et peinture
Ils jouent un rôle majeur dans l'industrie chimique et de la peinture en tant que matières premières, intermédiaires et solvants .
Groupes protecteurs pour les amines et les acides aminés
Les carbamates organiques jouent un rôle très important en tant que groupes protecteurs optimaux pour les amines et les acides aminés dans la synthèse organique et la chimie peptidique .
Synthèse de nitramines en cage
La synthèse de 2,4,6,8,10,12-hexaazaisowurtzitane substitué par condensation directe est difficile . Le choix des dérivés d'ammoniac de départ est très limité . L'étape importante dans le développement de voies de synthèse alternatives pour ces composés est d'étudier en détail leur processus de formation .
Safety and Hazards
Benzyl carbamate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Mécanisme D'action
Target of Action
Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amine groups in biochemical systems.
Mode of Action
The mode of action of this compound involves its interaction with its targets, the amine groups. As a carbamate, it can be installed and removed under relatively mild conditions . This allows it to protect the amine groups during the synthesis process, preventing unwanted reactions.
Biochemical Pathways
This compound affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it ensures the correct formation of peptide bonds, which are crucial for the structure and function of proteins. The downstream effects include the successful synthesis of peptides and proteins with the correct structure.
Pharmacokinetics
As a carbamate, it is known to be soluble in organic solvents and moderately soluble in water . This could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the successful synthesis of peptides and proteins with the correct structure . By protecting the amine groups, it prevents unwanted reactions and ensures the correct formation of peptide bonds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in organic solvents and water suggests that the solvent used in the synthesis process could impact its efficacy. Additionally, its stability could be affected by factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate, like other carbamates, plays a significant role in biochemical reactions. It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the carbamate group is removable with Lewis acids . This property allows it to interact with various enzymes, proteins, and other biomolecules in a reversible manner, providing a level of control and regulation in biochemical reactions .
Cellular Effects
They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .
Molecular Mechanism
Carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors
Temporal Effects in Laboratory Settings
Carbamates are generally stable and can be removed under relatively mild conditions . Over time, they may degrade or be metabolized, potentially influencing their long-term effects on cellular function.
Dosage Effects in Animal Models
Carbamates have been shown to have toxic effects in animals at high doses . These effects can vary depending on the specific carbamate and the animal model used.
Metabolic Pathways
Carbamates are typically metabolized through hydrolysis, and the resulting products can interact with various enzymes and cofactors .
Transport and Distribution
Carbamates are generally soluble in organic solvents and moderately soluble in water , which may influence their distribution within cells and tissues.
Subcellular Localization
Carbamates are typically cytosolic compounds , suggesting that this compound may also be localized in the cytosol.
Propriétés
IUPAC Name |
benzyl N-[(6S)-5-oxo-1,4-oxazepan-6-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUBUSVCKYGOV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

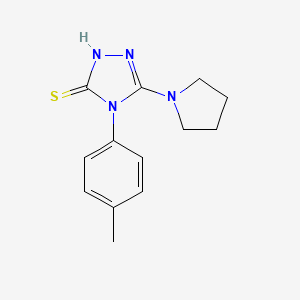

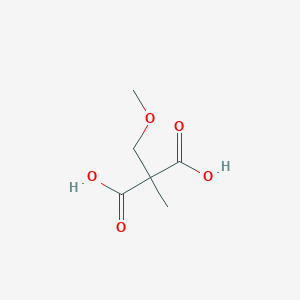
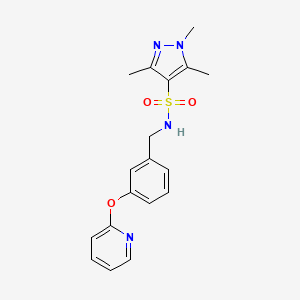

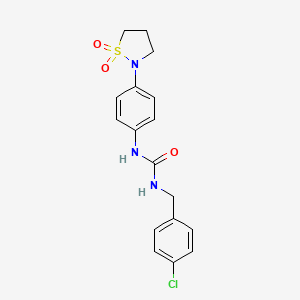
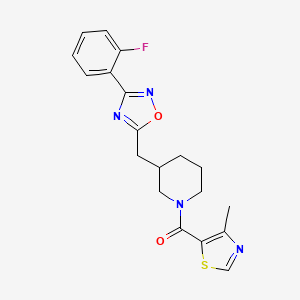
![4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2393243.png)
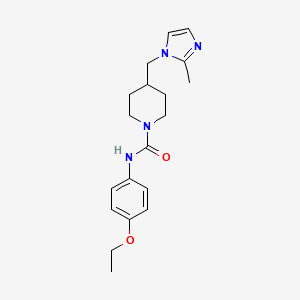
![1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea](/img/structure/B2393246.png)
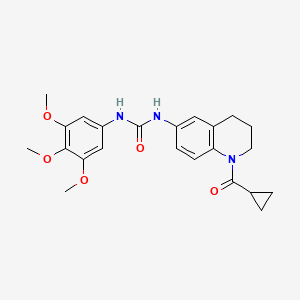
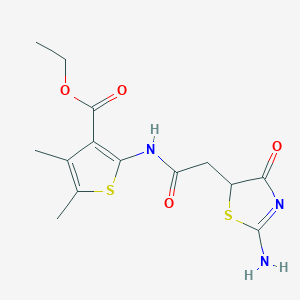
![N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2393249.png)
